ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
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Overview
Description
The compound contains a purine ring which is a fundamental structure in many biological molecules like DNA and RNA. It also has a morpholine ring, which is found in many drugs due to its ability to increase solubility and bioavailability .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the purine and morpholine rings. The exact structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes reactions typical for purines and morpholines. For example, the purine ring might undergo substitution reactions, while the morpholine ring might participate in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with morpholine rings have good solubility in water and organic solvents .Scientific Research Applications
Crystallization and Structure Analysis
- The compound has been utilized in the crystallization and structural analysis of related chemical entities. For instance, a study focused on synthesizing and crystallizing similar compounds from ethyl acetate, examining their crystal structures and hydrogen bonding patterns (Carvalho, Emmerling, & Schneider, 2007).
Antifungal Applications
- Derivatives of this compound have been identified as potential antifungal agents. Research has shown effectiveness against various Candida species and other fungi, highlighting the compound's role in antifungal drug development (Bardiot et al., 2015).
Bronchodilating Activity
- Studies indicate that some ester derivatives of dimethylxanthines, which include similar compounds, exhibit bronchodilating effects. This is particularly relevant in the context of treating respiratory conditions like asthma (Peikov et al., 1995).
Enzymatic Synthesis Applications
- The compound has been used in the chemoenzymatic synthesis of medically significant molecules. For instance, its derivatives have been involved in synthesizing the HMG-CoA reductase inhibitor Rosuvastatin, highlighting its role in drug synthesis (Ramesh et al., 2017).
Heterocyclic Scaffold Synthesis
- It has also been used as a designer substrate in synthesizing important heterocyclic scaffolds, demonstrating its utility in creating valuable chemical building blocks (Pandey, Gaikwad, & Gadre, 2012).
Inhibitory Activity in Biosynthesis
- Research has explored its derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), a critical molecule in many biological processes (Wanner, Hageman, Koomen, & Pandit, 1978).
Antioxidative and Anti-Inflammatory Properties
- A study on the antioxidative and anti-inflammatory properties of similar compounds found significant activities, relevant in the context of inflammatory diseases and oxidative stress (Makkar & Chakraborty, 2018).
Synthesis of Novel Ring Systems
- The compound is instrumental in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, contributing to the expansion of chemical libraries (Hesek & Rybár, 1994).
Mechanism of Action
Mode of Action
Its structural features suggest it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (365392 g/mol ) suggests it may have good oral bioavailability. The presence of polar groups in its structure may also influence its distribution and metabolism .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, antitumor, and antimicrobial activities .
Future Directions
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-4-26-12(22)10-21-11(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(3)16(24)18(14)2/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZRRPAKLQHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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